N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-13-3-8-17(14(2)11-13)23-19(27)12-32-22-24-18-9-10-31-20(18)21(28)25(22)15-4-6-16(7-5-15)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBDFHVNDJSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the nitrophenyl and dimethylphenyl groups. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Nitration: Introduction of the nitrophenyl group via nitration reactions.
Acylation: Attachment of the dimethylphenyl group through acylation reactions.
Sulfur Incorporation: Introduction of the sulfanyl group using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Substituents on the Thienopyrimidinone Core
- 3-(4-Nitrophenyl) vs. 3-Phenyl/3-(4-Methylphenyl):
- The 4-nitrophenyl group (target compound) enhances electron deficiency compared to phenyl () or 4-methylphenyl (). This may influence reactivity in nucleophilic substitution or hydrogen bonding .
- 6/7-Position Modifications: describes a 7-phenyl-substituted derivative, which increases steric bulk and may alter binding affinity in biological systems .
Acetamide Side-Chain Variations
- N-Aryl Substitutions: N-(2,4-Dimethylphenyl) (target) vs. N-(4-Butylphenyl) (): The butyl chain significantly increases lipophilicity (molecular weight: 463.61 g/mol), which may affect pharmacokinetics .
Physicochemical Properties
Table 1: Key Properties of Selected Analogues
*Calculated based on structural analysis.
Key Observations:
- Melting Points: Compounds with electron-withdrawing groups (e.g., 2,3-dichlorophenyl in ) exhibit higher melting points (~230°C), likely due to improved crystal packing .
Research Findings and Implications
- Structure-Activity Relationships (SAR):
- Knowledge Gaps: Limited biological data for the target compound necessitates further in vitro and in vivo studies.
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 687568-34-9) is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on antimicrobial and anticancer activities based on various studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to a dimethylphenyl group and a nitrophenyl moiety. The presence of the sulfanyl group suggests potential interactions with biological systems that may influence its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:
- Structure-Activity Relationship (SAR) : A study highlighted that modifications in the thieno[3,2-d]pyrimidine structure can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Compounds with specific substitutions demonstrated Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against resistant strains .
- Broad-Spectrum Activity : The compound's derivatives have shown activity against various fungal pathogens, including drug-resistant strains of Candida. This broad-spectrum efficacy is promising for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines revealed that certain derivatives exhibited cytotoxic effects. The mechanism appears to involve the inhibition of essential metabolic pathways in cancer cells .
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to interfere with nucleic acid synthesis or induce apoptosis in cancer cells. This has been linked to its structural similarity to known antimetabolites .
Case Studies
Q & A
Q. What synthetic routes are optimal for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing a thiol-containing intermediate (e.g., thieno[3,2-d]pyrimidinone derivatives) with halogenated acetamides in ethanol or methanol using a base like potassium hydroxide (KOH). Reaction progress should be monitored via TLC, and purification achieved through solvent evaporation followed by recrystallization (e.g., methanol/ethyl acetate mixtures yield high-purity crystals) .
- Key Parameters :
- Temperature: 70–80°C (reflux).
- Reaction time: 4–6 hours.
- Yield: Up to 97% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.3 ppm), and sulfanyl-acetamide protons (δ 4.1–4.3 ppm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., [M+H]+ peaks).
- Elemental Analysis : Validate purity via %C, %N, and %S (e.g., deviations <0.3% indicate high purity) .
Advanced Research Questions
Q. How do crystallographic studies inform conformational stability and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:
- Unit Cell Parameters : Monoclinic systems (e.g., P21/c) with cell dimensions such as a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (bond lengths ~2.1 Å) .
- Packing Interactions : π-π stacking between aromatic rings (3.5–4.0 Å distances) and van der Waals forces dominate .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Test compound efficacy at varying concentrations (e.g., IC50 values for enzyme inhibition).
- Control Experiments : Use reference inhibitors (e.g., elastase inhibitors like GSK1570606A) to validate assay conditions .
- Structural Analogues : Compare activity with derivatives (e.g., chloro- or nitro-substituted variants) to identify pharmacophore contributions .
Q. How can computational modeling predict binding modes with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., elastase or kinase targets).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity (e.g., logP <5 for optimal permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
